molecular formula C13H13NO2 B13527410 2-Methyl-3-(quinolin-4-yl)propanoic acid

2-Methyl-3-(quinolin-4-yl)propanoic acid

Cat. No.: B13527410
M. Wt: 215.25 g/mol
InChI Key: CCYQSMLFGPDSOA-UHFFFAOYSA-N
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Description

2-Methyl-3-(quinolin-4-yl)propanoic acid is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(quinolin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(quinolin-4-yl)propanoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts to form quinoline derivatives

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(quinolin-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition can result in the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(quinolin-4-yl)propanoic acid is unique due to the presence of both the methyl group and the propanoic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-methyl-3-quinolin-4-ylpropanoic acid

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16)8-10-6-7-14-12-5-3-2-4-11(10)12/h2-7,9H,8H2,1H3,(H,15,16)

InChI Key

CCYQSMLFGPDSOA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=NC2=CC=CC=C12)C(=O)O

Origin of Product

United States

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